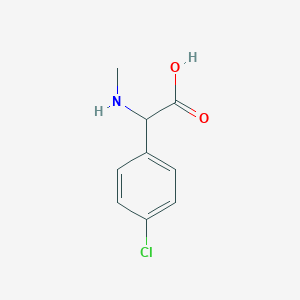

2-(4-Chlorophenyl)-2-(methylamino)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Chlorophenyl)-2-(methylamino)acetic acid is an organic compound that features a chlorophenyl group and a methylamino group attached to an acetic acid backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-(methylamino)acetic acid typically involves the following steps:

Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and methylamine.

Formation of Intermediate: The 4-chlorobenzaldehyde reacts with methylamine to form an imine intermediate.

Reduction: The imine intermediate is then reduced to form 2-(4-chlorophenyl)-2-(methylamino)ethanol.

Oxidation: The alcohol group in 2-(4-chlorophenyl)-2-(methylamino)ethanol is oxidized to form the carboxylic acid group, resulting in this compound.

Industrial Production Methods

In an industrial setting, the synthesis might involve:

Catalysts: Use of specific catalysts to enhance reaction rates.

Optimized Conditions: Controlled temperature and pressure conditions to maximize yield.

Purification: Techniques such as crystallization or chromatography to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Chlorophenyl)-2-(methylamino)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution Reagents: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

Chemical Properties and Reactions

Molecular Characteristics:

- Molecular Formula : C10H12ClN

- Molecular Weight : 199.66 g/mol

- Melting Point : 220-230 °C

- Density : 1.4 g/cm³

Types of Chemical Reactions:

The compound can undergo several chemical transformations:

- Oxidation : Converts to ketones or aldehydes.

- Reduction : The carboxylic acid group can be reduced to an alcohol.

- Substitution : The chlorophenyl group can participate in nucleophilic substitution reactions.

Chemistry

2-(4-Chlorophenyl)-2-(methylamino)acetic acid serves as an intermediate in synthesizing more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.

Biology

Research indicates that this compound may exhibit significant biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest it may inhibit inflammatory pathways.

- Analgesic Properties : Investigated for pain relief potential.

- Toxicological Studies : Evaluated for safety profiles concerning liver toxicity related to chlorinated phenoxy acids.

Medicine

The compound is being explored for its potential therapeutic properties:

- Lead Compound Development : As a candidate for new anti-inflammatory drugs.

- Pharmacological Studies : Investigated for its interactions with enzymes and receptors involved in pain signaling.

Comparative Biological Activities

| Compound Name | Activity Type | Observations |

|---|---|---|

| This compound | Anti-inflammatory | Modulation of inflammatory pathways noted |

| MCPA | Hepatotoxicity | Liver damage reported in prolonged exposure |

| 2-Amino-2-(4-chlorophenyl)acetic acid | Ergogenic effects | Influences on physical performance documented |

Case Study 1: Herbicide Toxicity

A notable case involved a farmer exposed to MCPA (4-chloro-2-methylphenoxy) acetic acid. The individual experienced liver damage after prolonged exposure, raising concerns about the hepatotoxicity of chlorophenyl derivatives, including this compound .

Case Study 2: Anticancer Activity

In vitro studies have shown that related compounds exhibit varying levels of anticancer activity against different cancer cell lines. Although this compound has not been extensively studied in this context, its structural similarities to other pharmacologically active agents suggest potential avenues for further research .

Mécanisme D'action

The mechanism of action of 2-(4-Chlorophenyl)-2-(methylamino)acetic acid involves:

Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

Pathways: Modulation of biochemical pathways, potentially affecting processes like inflammation or pain signaling.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-Chlorophenyl)-2-(methylamino)ethanol: Similar structure but with an alcohol group instead of a carboxylic acid.

2-(4-Chlorophenyl)-2-(methylamino)propanoic acid: Similar structure with an additional methyl group on the acetic acid backbone.

Uniqueness

2-(4-Chlorophenyl)-2-(methylamino)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Activité Biologique

2-(4-Chlorophenyl)-2-(methylamino)acetic acid, also known as a derivative of glycine, has garnered attention for its potential biological activities. This compound is structurally related to various pharmacologically active agents and has been studied for its interactions with biological systems, particularly in the realms of medicinal chemistry and toxicology.

- Molecular Formula : C10H12ClN

- Molecular Weight : 199.66 g/mol

- Melting Point : 220-230 °C

- Density : 1.4 g/cm³

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. It is believed to modulate biochemical pathways associated with inflammation and pain signaling, potentially offering anti-inflammatory and analgesic effects.

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities, including:

- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pathways involved in inflammatory responses, although specific mechanisms remain to be fully elucidated.

- Analgesic Properties : The compound has been investigated for its potential to alleviate pain, making it a candidate for further pharmacological development.

- Toxicological Studies : Its safety profile has been evaluated in various contexts, particularly concerning potential liver toxicity associated with related compounds such as MCPA (4-chloro-2-methylphenoxy) acetic acid, which shares structural similarities .

Case Study 1: Herbicide Toxicity

A significant case involved a farmer exposed to MCPA, where liver damage was observed after prolonged exposure. This case highlighted the potential for chlorophenyl derivatives to induce hepatotoxicity under certain conditions, raising awareness about the safety of related compounds like this compound .

Table 1: Comparative Biological Activities

| Compound Name | Activity Type | Observations |

|---|---|---|

| This compound | Anti-inflammatory | Modulation of inflammatory pathways noted |

| MCPA (4-chloro-2-methylphenoxy) acetic acid | Hepatotoxicity | Liver damage reported in prolonged exposure cases |

| 2-Amino-2-(4-chlorophenyl)acetic acid | Ergogenic effects | Influences on physical performance documented |

Research Applications

The compound is being explored for various applications:

- Medicinal Chemistry : As a potential lead compound for developing new anti-inflammatory drugs.

- Toxicology Research : Understanding the mechanisms of toxicity related to chlorinated phenoxy acids.

- Pharmaceutical Industry : Its role as an intermediate in synthesizing more complex organic molecules highlights its importance in drug development .

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-2-(methylamino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-11-8(9(12)13)6-2-4-7(10)5-3-6/h2-5,8,11H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDSXZUMDYFPVEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=CC=C(C=C1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.